2-Methyl-2-propyl-1,3-propanediol dicarbazate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol can be synthesized through two main methods:
Aldol Addition Followed by Hydrogenation: This salt-free procedure involves the aldol addition of 2-methyl-2-pentenal, followed by hydrogenation at 100°C and 1.3-1.5 MPa, yielding 80%.
Hydroxymethylation and Cannizzaro-Type Disproportionation: This classical method involves the hydroxymethylation of 2-methylpentanal with formaldehyde, followed by Cannizzaro-type disproportionation.
Industrial Production Methods
The industrial production of 2-Methyl-2-propyl-1,3-propanediol involves the same synthetic routes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol dicarbazate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-Methyl-2-propyl-1,3-propanediol dicarbazate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various dicarbamates.
Biology: Studied for its muscle relaxant and anticonvulsant properties.
Medicine: Utilized in the production of anxiolytic drugs like meprobamate.
Industry: Employed in the manufacture of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by interacting with the central nervous system. It produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions . The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activity, leading to muscle relaxation and sedation .
Comparison with Similar Compounds
2-Methyl-2-propyl-1,3-propanediol dicarbazate is unique due to its specific sedative and muscle relaxant properties. Similar compounds include:
Meprobamate: An anxiolytic drug with similar muscle relaxant properties.
Carisoprodol: A centrally-acting muscle relaxant.
Tolboxane: Another dicarbamate with sedative effects.
These compounds share similar pharmacological properties but differ in their specific applications and molecular structures.
Properties
CAS No. |
25658-40-6 |
---|---|
Molecular Formula |
C11H22N4O8S |
Molecular Weight |
370.38 g/mol |
IUPAC Name |
carboxysulfanylformic acid;[2-(hydrazinecarbonyloxymethyl)-2-methylpentyl] N-aminocarbamate |
InChI |
InChI=1S/C9H20N4O4.C2H2O4S/c1-3-4-9(2,5-16-7(14)12-10)6-17-8(15)13-11;3-1(4)7-2(5)6/h3-6,10-11H2,1-2H3,(H,12,14)(H,13,15);(H,3,4)(H,5,6) |
InChI Key |
JGDFQGIKVSGDAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)NN)COC(=O)NN.C(=O)(O)SC(=O)O |
Origin of Product |
United States |
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